molecular formula C4H5N3O2 B1599770 Oxazole-2-carboxylic acid hydrazide CAS No. 90831-48-4

Oxazole-2-carboxylic acid hydrazide

Cat. No. B1599770
CAS RN: 90831-48-4
M. Wt: 127.1 g/mol
InChI Key: VXJFZRUFEGHQQC-UHFFFAOYSA-N
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Description

Oxazole-2-carboxylic acid hydrazide is an organic compound, which is a hydrazide derivative of oxazole-2-carboxylic acid. It has a wide range of applications in scientific research, particularly in the field of medicinal chemistry. The compound has a variety of biochemical and physiological effects, as well as advantages and limitations for laboratory experiments.

Scientific Research Applications

1. Fluorescence Derivatization Reagent for Carboxylic Acids

Oxazole-2-carboxylic acid hydrazide derivatives, such as 2-(5-hydrazinocarbonyl-2-oxazolyl)-5,6-dimethoxybenzothiazole, have been synthesized and found to be effective as precolumn derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC). This application is particularly useful for the sensitive and rapid assay of fatty acids in human serum, with the ability to detect as low as 0.1 pmol of lauric acid. This method demonstrates a promising approach for analyzing fatty acids in clinical samples from patients with conditions like diabetes or thyroid dysfunction (Saito, Ushijima, Sasamoto, Ohkura, & Ueno, 1995).

2. Antimicrobial Activity of Thiazole and Oxazole Derivatives

Studies on amino acids and peptides containing thiazole and oxazole moieties, including those derived from oxazole-2-carboxylic acid hydrazide, have shown moderate antimicrobial activity in vitro. These compounds are effective against various Gram-positive and Gram-negative bacteria, fungi, and yeast, showcasing their potential in the development of new antimicrobial agents (Stanchev, Tabakova, Videnov, Golovinsky, & Jung, 1999).

3. Synthesis of Various Pharmaceutical Compounds

Oxazole-2-carboxylic acid hydrazide and its derivatives are valuable in synthesizing a wide range of pharmaceutical compounds. For example, the synthesis of new 1,2,4-triazoles and their derivatives using oxazole-2-carboxylic acid hydrazide demonstrates significant antimicrobial activities. These compounds offer new pathways in drug discovery, particularly in the search for novel antimicrobial agents (Ravi & Rajkannan, 2004).

4. Application in Organic Synthesis

Oxazole-2-carboxylic acid hydrazide derivatives are useful in organic synthesis, serving as intermediates in the preparation of various heterocyclic compounds. These derivatives can undergo transformations to form different structural moieties, offering a versatile tool for synthesizing diverse organic compounds. This application is crucial in developing new materials and molecules for various scientific and industrial purposes (Prokopenko, Pil'o, Brovarets, & Drach, 2010).

5. Preparation of New Heterogeneous Ring Compounds

In pharmaceutical research, oxazole-2-carboxylic acid hydrazide derivatives are instrumental in creating new heterogeneous ring compounds. These compounds have potential applications in developing new therapeutic agents, showcasing the versatility of oxazole-2-carboxylic acid hydrazide in medicinal chemistry (Lihimes, 2018).

properties

IUPAC Name

1,3-oxazole-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c5-7-3(8)4-6-1-2-9-4/h1-2H,5H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXJFZRUFEGHQQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=N1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80459698
Record name 1,3-oxazole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxazole-2-carbohydrazide

CAS RN

90831-48-4
Record name 1,3-oxazole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
齋藤徳男, 田中千秋 - YAKUGAKU ZASSHI, 1956 - jstage.jst.go.jp
Three kinds of oxazole-carboxylic acids were prepared. Cyclization of ethoxalyl-aminoacetophenone (I) with phosphoryl chloride in benzene afforded ethyl 5-phenyloxazole-2-…
Number of citations: 2 www.jstage.jst.go.jp

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